Iriomoteolide 1a
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Overview
Description
Iriomoteolide 1a is a macrolide.
Scientific Research Applications
Isolation and Characterization
Iriomoteolide-1a, a 20-membered macrolide, was isolated from a benthic dinoflagellate species, Amphidinium sp. This compound has been characterized for its potent cytotoxic properties. The structure of iriomoteolide-1a was determined using detailed 2-D NMR data and other analytical methods (Tsuda et al., 2007).
Synthetic Approaches
Several studies have focused on the total synthesis of iriomoteolide-1a. For instance, the synthesis of its proposed structure was accomplished through various methods like Yamaguchi esterification, ring-closing metathesis, and more. These studies also highlighted discrepancies in spectral data between synthesized and natural iriomoteolide-1a, suggesting a need for reassessment of its structural assignment (Xie et al., 2010).
Structural Studies
There have been significant efforts in the construction of various fragments of iriomoteolide-1a, such as the C13-C23 fragment. These efforts often involve asymmetric conjugate additions and other complex synthetic procedures (Chin et al., 2009). Additionally, the synthesis of the C1-C12 fragment using catalytic, asymmetric vinylogous aldol reactions has been reported, highlighting the complexity and potential of these synthetic routes (Fang et al., 2008).
Stereochemistry and Structural Reassessment
Research has also focused on the enantioselective synthesis of iriomoteolide-1a diastereomers, indicating the importance of stereochemistry in understanding its structure and potential biological activities. These studies have suggested that the structures of iriomoteolide-1a and its variants require careful reassessment (Fang et al., 2010).
Biological Activity
Research has demonstrated that natural iriomoteolides, including iriomoteolide-1a, exhibit potent cytotoxicities, primarily against cancer cells. However, some synthetic derivatives of iriomoteolide-1a have not shown appreciable cytotoxic properties, underlining the importance of natural product synthesis in understanding their biological activities (Ghosh & Yuan, 2022).
properties
Product Name |
Iriomoteolide 1a |
---|---|
Molecular Formula |
C29H46O7 |
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(1S,2R,3E,6S,7R,10Z,12R,13S,14E,17S)-1,2,13-trihydroxy-7-[(2S,3S)-3-hydroxy-2-methylbutyl]-2,6,11,12-tetramethyl-19-methylidene-8,21-dioxabicyclo[15.3.1]henicosa-3,10,14-trien-9-one |
InChI |
InChI=1S/C29H46O7/c1-18-14-24-11-8-12-25(31)22(5)20(3)16-27(32)35-26(15-21(4)23(6)30)19(2)10-9-13-28(7,33)29(34,17-18)36-24/h8-9,12-13,16,19,21-26,30-31,33-34H,1,10-11,14-15,17H2,2-7H3/b12-8+,13-9+,20-16-/t19-,21-,22+,23-,24-,25-,26+,28+,29-/m0/s1 |
InChI Key |
LZLQZSMXUGFMJF-OMEQKXGASA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@@]([C@@]2(CC(=C)C[C@@H](O2)C/C=C/[C@@H]([C@@H](/C(=C\C(=O)O[C@@H]1C[C@H](C)[C@H](C)O)/C)C)O)O)(C)O |
Canonical SMILES |
CC1CC=CC(C2(CC(=C)CC(O2)CC=CC(C(C(=CC(=O)OC1CC(C)C(C)O)C)C)O)O)(C)O |
synonyms |
iriomoteolide-1a |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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